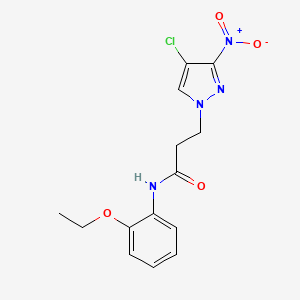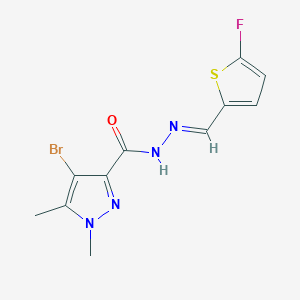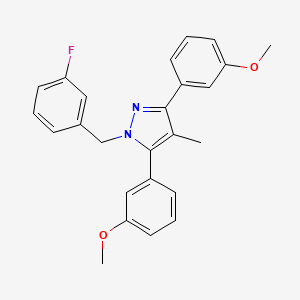![molecular formula C23H23N5OS B10923470 6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-21-9](/img/structure/B10923470.png)
6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and thiazolyl groups through various coupling reactions. Common reagents used in these steps include cyclopropylamine, phenylthiazole, and propylamine, under conditions such as refluxing in organic solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Indole Derivatives: Known for their antiviral, anticancer, and anti-inflammatory properties.
Imidazole Derivatives: Noted for their antimicrobial potential.
Uniqueness
6-CYCLOPROPYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1011397-21-9 |
|---|---|
Molecular Formula |
C23H23N5OS |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5OS/c1-2-10-28-21-19(13-25-28)18(11-20(27-21)15-8-9-15)22(29)24-12-17-14-30-23(26-17)16-6-4-3-5-7-16/h3-7,11,13-15H,2,8-10,12H2,1H3,(H,24,29) |
InChI Key |
CFXURSGCSRAPDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10923392.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923394.png)

![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10923403.png)


![3-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10923425.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923433.png)
![5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10923440.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10923447.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923453.png)
![6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923456.png)

